An In-depth Technical Guide to 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene: Synthesis, Characterization, and Scientific Context
Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, a specialized halogenated aromatic ether. As this compound is not widely documented in commercial or academic databases, this paper serves as a foundational resource for researchers. It outlines a proposed synthetic pathway, details methods for structural elucidation, and discusses the predicted physicochemical properties and reactivity of the molecule. The information herein is synthesized from established chemical principles and data from analogous compounds, offering a robust theoretical and practical framework for scientists in drug discovery, agrochemicals, and materials science.
Introduction and Compound Profile
2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is a polyhalogenated aromatic compound featuring a unique combination of substituents: a fluorine atom, a methyl group, and a trichloromethoxy group. This substitution pattern is anticipated to confer a distinct set of electronic and steric properties, making it a molecule of interest for systematic investigation. The fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules, while the trichloromethoxy group is a strong electron-withdrawing moiety that significantly influences the reactivity of the benzene ring.[1]
A thorough search of chemical databases, including CAS Registry, indicates that 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene does not have an assigned CAS number as of the date of this publication. This suggests the compound is either novel or not yet characterized in the public domain. This guide, therefore, provides a prospective analysis to facilitate its synthesis and study.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₆Cl₃FO |
| Molecular Weight | 243.49 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated >200 °C (decomposition may occur) |
| Solubility | Insoluble in water; soluble in common organic solvents |
Chemical Structure
Figure 1: 2D Structure of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene.
Proposed Synthetic Pathway
The synthesis of the target molecule can be approached from the commercially available precursor, 3-Fluoro-4-methylphenol. The key transformation is the conversion of the phenolic hydroxyl group to a trichloromethoxy ether. While the reaction of phenols with carbon tetrachloride in the presence of a strong base often leads to the Reimer-Tiemann reaction, yielding hydroxybenzoic acids, alternative conditions can be employed to favor the formation of the desired ether.[2][3] Photochemical methods have been shown to produce di- or trichloromethyl phenyl ethers from phenols in chloroform or carbon tetrachloride, respectively.[3]
Overall Reaction Scheme
Figure 2: Proposed synthesis of the target compound via photochemical reaction.
Detailed Experimental Protocol
Objective: To synthesize 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene from 3-Fluoro-4-methylphenol.
Materials:
-
3-Fluoro-4-methylphenol (CAS No. 112138-33-7)[4]
-
Carbon tetrachloride (CCl₄), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for photochemical reactions (e.g., quartz reaction vessel)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a condenser, dissolve 3-Fluoro-4-methylphenol (1.0 eq.) in an excess of anhydrous carbon tetrachloride. The CCl₄ serves as both the reagent and the solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon) for 15-20 minutes to remove any oxygen, which can interfere with radical reactions.
-
Photochemical Reaction: While stirring, irradiate the solution with a UV lamp. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals. The reaction is expected to proceed over several hours.
-
Work-up: Once the starting material is consumed, turn off the UV lamp and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the excess carbon tetrachloride under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified fractions containing the product are combined, and the solvent is evaporated. The final product's structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Quartz Vessel: A quartz vessel is used because it is transparent to UV light, which is necessary to initiate the photochemical reaction.
-
Anhydrous CCl₄: The use of anhydrous CCl₄ is crucial to prevent the hydrolysis of the trichloromethoxy group, which is sensitive to moisture.[1]
-
Inert Atmosphere: Removing oxygen prevents the formation of unwanted side products from oxidative processes.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of the synthesized 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbon of the trichloromethoxy group, and the eight aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling.[5][6][7][8][9]
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom on an aromatic ring with adjacent methyl and ether functionalities.[10][11][12][13][14]
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | ~2.3 | s | - |
| ~7.0 - 7.3 | m | - | |
| ¹³C | ~15 - 20 | q | - |
| ~95 - 100 | s | - | |
| ~115 - 160 | m (with C-F coupling) | J(C-F) ≈ 5-250 Hz | |
| ¹⁹F | -110 to -140 | m | - |
Mass Spectrometry (MS)
The mass spectrum, likely obtained via GC-MS with electron ionization (EI), would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the three chlorine atoms.[15][16][17][18][19]
Predicted MS Fragmentation:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 242, 244, 246, and 248, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragments: Loss of a chlorine atom ([M-Cl]⁺), loss of the CCl₃ group ([M-CCl₃]⁺), and other fragments corresponding to the cleavage of the ether bond.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule.[20][21][22][23][24]
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch (from CH₃) |
| 1600, 1500 | Aromatic C=C stretch |
| 1250 - 1200 | Asymmetric C-O-C stretch (aryl ether) |
| 850 - 750 | C-Cl stretch |
Reactivity and Potential Applications
The electronic properties of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene are dictated by the interplay of its substituents. The trichloromethoxy group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[1] The fluorine atom is also deactivating via induction but can donate electron density through resonance. The methyl group is a weak activating group. The net effect is a deactivated ring, with electrophilic attack likely directed to the positions ortho and para to the activating methyl group, and meta to the deactivating groups.
The trichloromethoxy group itself is susceptible to hydrolysis, particularly under basic conditions, which would convert it to a carboxylic acid group.[1] This reactivity could be exploited for further synthetic transformations.
Potential Applications:
Given the common use of fluorinated and chlorinated aromatic compounds in various industries, 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene could serve as a valuable intermediate or building block in:
-
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic moieties.
-
Pharmaceuticals: The introduction of fluorine and other halogens is a common strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.[4]
-
Materials Science: Halogenated compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials.
Conclusion
While 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene appears to be a novel compound, this guide provides a scientifically grounded framework for its synthesis and characterization. The proposed photochemical route from 3-Fluoro-4-methylphenol offers a plausible method for its preparation. The predicted spectroscopic data and discussion on reactivity provide a solid foundation for researchers to undertake the practical investigation of this intriguing molecule. Further experimental work is required to validate these predictions and to explore the full potential of this compound in various scientific and industrial applications.
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